REACTION_CXSMILES
|
CC1(C)C2C=C(C#C[C:14]3[CH:24]=[CH:23][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][CH:15]=3)C=CC=2C(=O)CC1.[C:27]([C:29]1[CH:38]=[C:37]2[C:32]([C:33]([CH3:41])([CH3:40])[CH2:34][CH2:35][C:36]2=[O:39])=[CH:31][CH:30]=1)#[CH:28]>>[CH3:40][C:33]1([CH3:41])[C:32]2[CH:31]=[CH:30][C:29]([C:27]#[C:28][C:14]3[CH:24]=[CH:23][C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:16][CH:15]=3)=[CH:38][C:37]=2[C:36](=[O:39])[CH2:35][CH2:34]1
|
Name
|
ethyl 4-[(5,6,7,8-tetrahydro-8,8-dimethyl-5-oxonaphth-2-yl)ethynyl]benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C=2C=CC(=CC12)C#CC1=CC=C(C(=O)OCC)C=C1)=O)C
|
Name
|
Compound 1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C=2C=CC(=CC12)C#CC1=CC=C(C(=O)OCC)C=C1)=O)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CC=C2C(CCC(C2=C1)=O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CC=C2C(CCC(C2=C1)=O)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C=2C=C(C=CC12)C#CC1=CC=C(C(=O)OCC)C=C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |